Stereochemical Impact on Linker Rigidity
The cis-1,3-disubstitution pattern of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate provides a distinct conformational rigidity and exit vector geometry compared to its trans isomer, tert-butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate (CAS 347184-89-8). The cis configuration enforces an intramolecular distance between the amine and alcohol functional groups of approximately 2.9 Å, while the trans isomer yields a larger distance of approximately 5.1 Å [1]. This geometric difference directly impacts the linker's ability to orient the target protein ligand and E3 ligase ligand in a productive ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation [2].
| Evidence Dimension | Intramolecular distance between N and O substituents |
|---|---|
| Target Compound Data | Approximately 2.9 Å (cis-1,3-disubstituted cyclohexane) |
| Comparator Or Baseline | Approximately 5.1 Å (trans-1,3-disubstituted cyclohexane) |
| Quantified Difference | Difference of approximately 2.2 Å |
| Conditions | Based on standard cyclohexane chair conformation geometry and molecular mechanics calculations |
Why This Matters
This quantifiable difference in spatial orientation can determine whether a PROTAC achieves a productive ternary complex or fails to induce degradation, making stereochemical identity a critical selection criterion.
- [1] Eliel, E.L., Wilen, S.H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. View Source
- [2] Gadd, M.S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. View Source
